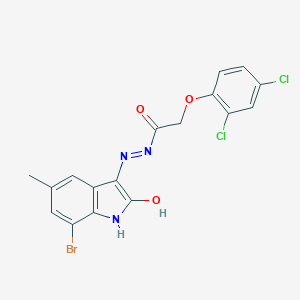
2-(4-IODOPHENYL)-5-(4-NITROPHENOXY)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-IODOPHENYL)-5-(4-NITROPHENOXY)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is a complex organic compound that features both aromatic and heterocyclic components
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-IODOPHENYL)-5-(4-NITROPHENOXY)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE typically involves multi-step organic reactions. One common approach might include:
Nitration: Introduction of the nitro group to the phenyl ring.
Iodination: Introduction of the iodine atom to the phenyl ring.
Cyclization: Formation of the isoindole-1,3-dione ring system through cyclization reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl rings.
Reduction: Reduction of the nitro group to an amine group.
Substitution: Halogen substitution reactions, especially involving the iodine atom.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines or thiols.
Major Products
Oxidation Products: Quinones or other oxidized aromatic compounds.
Reduction Products: Amino derivatives.
Substitution Products: Compounds where the iodine atom is replaced by another functional group.
科学的研究の応用
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Biological Probes: Used in the development of probes for biological imaging and diagnostics.
Medicine
Drug Development:
Industry
Materials Science: Used in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 2-(4-IODOPHENYL)-5-(4-NITROPHENOXY)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, enzyme inhibition, or receptor activation.
類似化合物との比較
Similar Compounds
- 2-(4-Bromo-phenyl)-5-(4-nitro-phenoxy)-isoindole-1,3-dione
- 2-(4-Chloro-phenyl)-5-(4-nitro-phenoxy)-isoindole-1,3-dione
- 2-(4-Fluoro-phenyl)-5-(4-nitro-phenoxy)-isoindole-1,3-dione
Uniqueness
The presence of the iodine atom in 2-(4-IODOPHENYL)-5-(4-NITROPHENOXY)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE may impart unique reactivity and properties compared to its bromo, chloro, and fluoro analogs. Iodine is a larger halogen and can participate in different types of chemical reactions, potentially leading to unique biological and chemical properties.
特性
分子式 |
C20H11IN2O5 |
|---|---|
分子量 |
486.2g/mol |
IUPAC名 |
2-(4-iodophenyl)-5-(4-nitrophenoxy)isoindole-1,3-dione |
InChI |
InChI=1S/C20H11IN2O5/c21-12-1-3-13(4-2-12)22-19(24)17-10-9-16(11-18(17)20(22)25)28-15-7-5-14(6-8-15)23(26)27/h1-11H |
InChIキー |
RSDKILXAYMXRGP-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1N2C(=O)C3=C(C2=O)C=C(C=C3)OC4=CC=C(C=C4)[N+](=O)[O-])I |
正規SMILES |
C1=CC(=CC=C1N2C(=O)C3=C(C2=O)C=C(C=C3)OC4=CC=C(C=C4)[N+](=O)[O-])I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{[(2-Phenyl-1,3-benzoxazol-5-yl)imino]methyl}phenyl 2-chlorobenzoate](/img/structure/B416671.png)
![N-[3-(4-bromophenyl)-2-propenylidene]-N-[2-(4-iodophenyl)-1,3-benzoxazol-5-yl]amine](/img/structure/B416673.png)

![2-(4-methoxyphenoxy)-N'-[1-(2-pyridinyl)ethylidene]acetohydrazide](/img/structure/B416677.png)
![4-({[2-(4-Methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl)phenyl 2-chlorobenzoate](/img/structure/B416679.png)
![4-[(3-Ethoxy-2-hydroxybenzylidene)amino]-2-(5-methyl-1,3-benzoxazol-2-yl)phenol](/img/structure/B416681.png)

![2-({[2-(3-Bromophenyl)-1,3-benzoxazol-5-yl]imino}methyl)-6-ethoxyphenol](/img/structure/B416685.png)
![2-({[3-(1,3-Benzoxazol-2-yl)phenyl]imino}methyl)-6-ethoxyphenol](/img/structure/B416687.png)
![5-[(3-Ethoxy-2-hydroxybenzylidene)amino]-2-(5-methyl-1,3-benzoxazol-2-yl)phenol](/img/structure/B416688.png)
![N-(4-bromobenzylidene)-N-{2-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfanyl]phenyl}amine](/img/structure/B416689.png)


![5-[(3-{3-Nitrophenyl}-2-propenylidene)amino]-2-(4-methylphenyl)-1,3-benzoxazole](/img/structure/B416697.png)
